4-Hydrazino-5-methoxy-2-methylthiopyrimidine
CAS No.: 89488-88-0
Cat. No.: VC21403211
Molecular Formula: C6H10N4OS
Molecular Weight: 186.24g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89488-88-0 |
---|---|
Molecular Formula | C6H10N4OS |
Molecular Weight | 186.24g/mol |
IUPAC Name | (5-methoxy-2-methylsulfanylpyrimidin-4-yl)hydrazine |
Standard InChI | InChI=1S/C6H10N4OS/c1-11-4-3-8-6(12-2)9-5(4)10-7/h3H,7H2,1-2H3,(H,8,9,10) |
Standard InChI Key | UETNMJZAZXGQLE-UHFFFAOYSA-N |
SMILES | COC1=CN=C(N=C1NN)SC |
Canonical SMILES | COC1=CN=C(N=C1NN)SC |
Introduction
Chemical Identity and Physical Properties
4-Hydrazino-5-methoxy-2-methylthiopyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. The compound features three functional groups attached to a pyrimidine core: a hydrazino group (-NHNH₂), a methoxy group (-OCH₃), and a methylthio group (-SCH₃). These functional groups contribute to the compound's chemical reactivity and potential applications in various synthesis pathways.
Basic Identification Data
The compound possesses distinct identification parameters that distinguish it from other pyrimidine derivatives. These parameters are essential for proper chemical classification and regulatory compliance.
Table 1: Identification Parameters of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
Parameter | Value |
---|---|
Chemical Name | 4-Hydrazino-5-methoxy-2-methylthiopyrimidine |
CAS Number | 89488-88-0 |
Molecular Formula | C₆H₁₀N₄OS |
Molecular Weight | 186.23 g/mol |
Appearance | Solid (based on similar compounds) |
The compound is registered under CAS number 89488-88-0, which serves as its unique identifier in chemical databases and regulatory documentation .
Structural Characteristics
The molecular structure of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine features a pyrimidine ring with three substituent groups. The pyrimidine core provides a stable framework for the attachment of functional groups, while the substituents contribute to the compound's reactivity profile and physicochemical properties.
The hydrazino group at position 4 is particularly reactive and can participate in numerous chemical transformations, making this compound valuable as a synthetic intermediate. The methoxy group at position 5 and methylthio group at position 2 influence the electronic properties of the pyrimidine ring, affecting its reactivity and biological interactions.
Synthesis Methodologies
The synthesis of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine typically involves a multi-step process starting from simpler precursors. The most documented synthetic route proceeds through chlorinated intermediates followed by hydrazinolysis.
Primary Synthetic Route
The primary synthesis route for 4-Hydrazino-5-methoxy-2-methylthiopyrimidine utilizes 4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE as a key intermediate. This approach offers good yields and relatively straightforward processing conditions.
Table 2: Synthesis Reaction Parameters
Parameter | Condition |
---|---|
Starting Material | 4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE |
Reagent | Hydrazine hydrate |
Solvent | Methanol |
Temperature | 50°C |
Reported Yield | 96.2% |
The reaction involves nucleophilic substitution of the chloro group at position 4 by hydrazine, resulting in the formation of the hydrazino derivative .
Detailed Synthesis Procedure
The synthesis of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine involves a sequence of reactions starting from basic precursors. The documented procedure begins with the preparation of an intermediate (compound 3) which is then subjected to hydrazinolysis.
The synthesis begins with the reaction between ethyl formate (6 mL, 0.062 mol) and methyl 2-methoxyacetate (6.5 g, 0.062 mol) in the presence of sodium (1.4 g, 0.062 mol) in ethyl ether (30 mL). After 4 hours of stirring at room temperature, the reaction is quenched with ice water. S-methyl isothiourea (5.6 g, 0.062 mol) and KOH (2.2 g, 0.062 mol) are added to the aqueous phase, and the mixture is heated to 65°C for 1 hour. The intermediate product is then crystallized from 95% ethanol .
The intermediate (1.7 g, 0.01 mol) is treated with POCl₃ (4.6 g, 0.03 mol) at 80°C for 1 hour to yield another intermediate, which is subsequently treated with 50% hydrated hydrazine solution (1.6 g, 0.015 mol) in methanol at 50°C to produce the final product. The product is recrystallized from ethyl acetate to obtain the pure 4-Hydrazino-5-methoxy-2-methylthiopyrimidine .
Chemical Reactivity and Applications
4-Hydrazino-5-methoxy-2-methylthiopyrimidine demonstrates significant reactivity due to its functional groups, particularly the hydrazino moiety at position 4, which can participate in various chemical transformations.
Reactivity Profile
The hydrazino group (-NHNH₂) is particularly reactive and can undergo condensation reactions with carbonyl compounds to form hydrazones or can participate in heterocycle formation reactions. The methylthio group (-SCH₃) at position 2 can undergo nucleophilic substitution reactions, providing a means for further functionalization of the molecule.
Pharmaceutical Relevance
While direct information about 4-Hydrazino-5-methoxy-2-methylthiopyrimidine's pharmaceutical applications is limited in the provided search results, structurally similar pyrimidine derivatives have demonstrated significant biological activities. Research on related compounds suggests potential applications in medicinal chemistry.
For example, pyrimidine-5-carbonitrile derivatives have shown promise as apoptosis inducers through PI3K/AKT axis inhibition in leukemia K562 cells. These compounds exhibit cytotoxic activity against MCF-7 and K562 cell lines, with some derivatives showing significant enzyme inhibition on PI3Kδ/γ and AKT-1 .
Comparative Analysis with Similar Compounds
Understanding the relationship between 4-Hydrazino-5-methoxy-2-methylthiopyrimidine and similar compounds provides insights into its potential properties and applications. Several structurally related compounds have been documented in the literature.
5-Fluoro-4-hydrazino-2-methoxypyrimidine
5-Fluoro-4-hydrazino-2-methoxypyrimidine is a closely related compound with a molecular formula of C₅H₇FN₄O and a molecular weight of 158.13 g/mol . This compound differs from 4-Hydrazino-5-methoxy-2-methylthiopyrimidine in having a fluoro group at position 5 instead of a methoxy group, and a methoxy group at position 2 instead of a methylthio group.
Table 3: Comparison of Properties
Property | 4-Hydrazino-5-methoxy-2-methylthiopyrimidine | 5-Fluoro-4-hydrazino-2-methoxypyrimidine |
---|---|---|
Molecular Formula | C₆H₁₀N₄OS | C₅H₇FN₄O |
Molecular Weight | 186.23 g/mol | 158.13 g/mol |
CAS Number | 89488-88-0 | 166524-64-7 |
Structure Difference | Methoxy at position 5, Methylthio at position 2 | Fluoro at position 5, Methoxy at position 2 |
The synthesis of 5-Fluoro-4-hydrazino-2-methoxypyrimidine involves a preparation method using 2-methoxy-5-fluorouracil as a starting material, which undergoes chlorination with phosphorus oxychloride followed by hydrazinolysis with hydrazine hydrate . This synthetic approach is similar to that used for 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, highlighting the common reactivity patterns of these related compounds.
Physical Properties of Related Compounds
The physical properties of 5-Fluoro-4-hydrazino-2-methoxypyrimidine may provide insights into the potential properties of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine. Documented properties include:
These values suggest that 4-Hydrazino-5-methoxy-2-methylthiopyrimidine likely has a relatively high boiling point and moderate lipophilicity, though exact values would differ due to structural differences.
Research Developments and Future Perspectives
Current research trends suggest growing interest in functionalized pyrimidines for various applications, particularly in the pharmaceutical sector. The unique structure of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine positions it as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Medicinal Chemistry Applications
Based on research findings with related pyrimidine derivatives, 4-Hydrazino-5-methoxy-2-methylthiopyrimidine may have potential applications in medicinal chemistry. Pyrimidine derivatives have shown promise as anticancer agents, enzyme inhibitors, and other biologically active compounds .
Research on pyrimidine-5-carbonitrile derivatives has demonstrated their potential as apoptosis inducers through inhibition of the PI3K/AKT signaling pathway. Some derivatives have exhibited significant cytotoxic activity against cancer cell lines and have shown promise in modulating the expression of various proteins involved in cell cycle regulation and apoptosis .
Analytical Considerations
Proper analytical techniques are essential for the characterization and quality control of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine. Various spectroscopic and chromatographic methods can be employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable tools for assessing the purity of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine and monitoring reactions involving this compound. The search results mention TLC being used to monitor the hydrazinolysis reaction during the synthesis of this compound .
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